molecular formula C6H4BrNO2 B016424 4-Bromopyridine-2-carboxylic acid CAS No. 30766-03-1

4-Bromopyridine-2-carboxylic acid

Cat. No. B016424
CAS RN: 30766-03-1
M. Wt: 202.01 g/mol
InChI Key: RPHHYRNGCJYQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-bromopyridine-2-carboxylic acid, such as 4-bromopyrrole-2-carboxyarginine, has been reported with structures elucidated based on NMR and MS/MS data, highlighting the compound's utility in producing complex bromopyrrole alkaloids (Grube, Lichte, & Köck, 2006). Additionally, the electrocatalytic carboxylation of related compounds, such as 2-amino-5-bromopyridine with CO2, indicates the compound's role in incorporating carbon dioxide into organic molecules under mild conditions (Feng, Huang, Liu, & Wang, 2010).

Molecular Structure Analysis

The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been extensively studied through X-ray diffraction and spectroscopic methods, providing insights into the compound's geometric configuration and intermolecular interactions (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

Chemical Reactions and Properties

The chemical reactivity of bromine atoms in brominated pyridines, including 4-bromopyridine-2-carboxylic acid derivatives, has been explored to understand the preparation of brominated aminopyridines. These studies shed light on the compound's reactivity towards nucleophiles like ammonia, demonstrating its utility in synthesizing aminopyridine derivatives (Hertog, 2010).

Physical Properties Analysis

Investigations into the crystal structures of compounds related to 4-bromopyridine-2-carboxylic acid reveal the importance of hydrogen bonding in determining the compound's solid-state properties. The study of co-crystals involving bipyridine derivatives and carboxylic acids highlights the diverse supramolecular arrangements possible, influenced by hydrogen bonding between the pyridine nitrogen and carboxylic groups (Mukherjee & Desiraju, 2011).

Chemical Properties Analysis

The chemical properties of 4-bromopyridine-2-carboxylic acid derivatives, such as their ability to form coordination complexes with metals, are of particular interest. Studies on the coordination chemistry of these compounds with transition metals like zinc and manganese provide valuable insights into their potential applications in the development of metal-containing frameworks and materials (Chen, Ellsworth, Goforth, Smith, Su, & zur Loye, 2006).

Scientific Research Applications

General Uses 4-Bromopyridine-2-carboxylic acid is a useful synthetic intermediate . It is used as an intermediate in various fields such as:

  • Agrochemicals : It is used in the synthesis of various agrochemicals .
  • Pharmaceuticals : It is also used in the pharmaceutical industry for the synthesis of various drugs .
  • Dyestuff : This compound is used in the dyestuff field as well .

Specific Application One specific application of 4-Bromopyridine-2-carboxylic acid is in the synthesis of pyrano[3,2-b]pyranone derivatives . Here are the details:

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Bromopyridine-2-carboxylic acid functionalized Fe3O4 nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
  • Methods of Application : The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
  • Results : The protocol was found to be environmentally friendly, simple, high yielding, and time-efficient. The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .

Metal-Catalyzed Cross-Coupling Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Bromopyridine-2-carboxylic acid is used in metal-catalyzed cross-coupling reactions . These reactions are important in the decoration of pyridines .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, cross-coupling reactions involve the reaction of two organic compounds, one of which is typically a (pseudo)halide and the other an organometal species .
  • Results : The results of these reactions are highly functionalized pyridines, which are prevalent in natural products, pharmaceuticals, and agrochemicals .

Synthesis of Ester Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Bromopyridine-2-carboxylic acid is used in the synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, ester synthesis involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst .
  • Results : The results of these reactions are ester derivatives, which are common building blocks for pharmaceuticals and agrochemicals .

Metal-Catalyzed Cross-Coupling Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Bromopyridine-2-carboxylic acid is used in metal-catalyzed cross-coupling reactions . These reactions are important in the decoration of pyridines .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, cross-coupling reactions involve the reaction of two organic compounds, one of which is typically a (pseudo)halide and the other an organometal species .
  • Results : The results of these reactions are highly functionalized pyridines, which are prevalent in natural products, pharmaceuticals, and agrochemicals .

Synthesis of Ester Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Bromopyridine-2-carboxylic acid is used in the synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, ester synthesis involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst .
  • Results : The results of these reactions are ester derivatives, which are common building blocks for pharmaceuticals and agrochemicals .

Safety And Hazards

4-Bromopyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation6. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing67.


properties

IUPAC Name

4-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHHYRNGCJYQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352741
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2-carboxylic acid

CAS RN

30766-03-1
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of pyridyl bromide 153 (5.03 g, 29.0 mmol) in water (130 mL) is treated at RT with KMnO4 (4.72 g, 29.5 mmol) in one portion then heated to reflux 1.5 h. At this juncture more KMnO4 is added (4.72 g, 29.5 mmol) and the solution heated at reflux a further 2 h. Another portion of KMnO4 is then added (9.43 g, 59 mmol), the reaction heated at reflux a further 3 h then filtered whilst still hot, washing the isolated solids with boiling water (200 mL). The aqueous filtrate is then concentrated in vacuo to approximately 40 mL, acidified to pH 4 by careful addition of 1 M HCl and the resultant white precipitate isolated by filtration. The filtrate is then reduced in vacuo to approximately 10 mL and the forthcoming precipitate also isolated by filtration. Combining these two isolated precipitates gives the title compound.
Quantity
5.03 g
Type
reactant
Reaction Step One
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4.72 g
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reactant
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Quantity
130 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Ni, WJ Qi, SQ Liu, JJ Zhang - Dyes and Pigments, 2022 - Elsevier
… In summary, a new cycloplatinated(II) complex based on ppy and 4-bromopyridine-2-carboxylic acid ligands was designed and synthesized. This complex has six kinds of …
Number of citations: 3 www.sciencedirect.com
WK Huang, HP Wu, PL Lin… - The Journal of Physical …, 2013 - ACS Publications
… The syntheses of RD16–RD18 were similar to that of RD12 except that 4-bromopyridine-2-carboxylic acid was a starting material instead of picolinic acid to prepare the bromo-…
Number of citations: 42 pubs.acs.org
LW Deady, OL Korytsky, JE Rowe - Australian Journal of …, 1982 - CSIRO Publishing
… -2-methylpyridine by reaction with acetyl bromide1 (in toluene rather than in benzene) which was oxidized with aqueous potassium permanganate to 4-bromopyridine-2-carboxylic acid.…
Number of citations: 39 www.publish.csiro.au
S Yamamoto, H Ohta, K Abe, D Kambe… - Chemical and …, 2016 - jstage.jst.go.jp
… Condensation of 4-bromopyridine-2-carboxylic acid 17 with 1-aminopropane yielded 18, which was converted to 19 by the Suzuki coupling reaction with phenylboronic acid. The amide …
Number of citations: 2 www.jstage.jst.go.jp
N Favalli, G Bassi, C Pellegrino, J Millul, R De Luca… - Nature …, 2021 - nature.com
… The Suzuki products were coupled with 4-bromopyridine-2-carboxylic acid and derivatized as α- l-lysine amide (Supplementary Chapter 6.1). CAIX, wild-type PI3K, H1047R-PI3K, uPA, …
Number of citations: 36 www.nature.com
JS Graham, HA Stanway‐Gordon… - Chemistry–A European …, 2023 - Wiley Online Library
… 4bromopyridine-2-carboxylic acid (0.027 M), DMT-MM (0.027 M), 23% aq. DMF, 14.04 μL of total volume, rt, 16 h; iii) a. Ligation (BB3 and closing primer sequence), b. …
G Popova, MJGW Ladds, L Johansson… - Journal of Medicinal …, 2020 - ACS Publications
Human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, is a target for the treatment of rheumatoid arthritis and multiple sclerosis and …
Number of citations: 12 pubs.acs.org
JJ Matasi, S Brumfield, D Tulshian, M Czarnecki… - Bioorganic & medicinal …, 2011 - Elsevier
… 4-Bromopyridine-2-carboxylic acid was treated with oxalyl chloride and then followed by the piperidine to give compound 8. Compound 8 was then converted to the boronic acid ester 9 …
Number of citations: 18 www.sciencedirect.com
TC Jessop, JE Tarver, M Carlsen, A Xu… - Bioorganic & medicinal …, 2009 - Elsevier
A series of deoxycytidine kinase inhibitors was simultaneously optimized for potency and PK properties. A co-crystal structure then allowed merging this series with a high throughput …
Number of citations: 10 www.sciencedirect.com

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